molecular formula C20H22ClNO2S B12758322 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl CAS No. 138970-99-7

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl

Cat. No.: B12758322
CAS No.: 138970-99-7
M. Wt: 375.9 g/mol
InChI Key: XOFVPFRMVUXJDU-XIDBHWPPSA-N
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Description

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dibenzo thiepine core and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl typically involves multiple steps, including the formation of the dibenzo thiepine core and subsequent functionalization. Common reagents used in these reactions may include dimethylamine, propylidene derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, altering cellular processes, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo thiepines: Compounds with similar core structures but different functional groups.

    Carboxylic acids: Compounds with similar functional groups but different core structures.

Uniqueness

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-2-carboxylic acid HCl is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

138970-99-7

Molecular Formula

C20H22ClNO2S

Molecular Weight

375.9 g/mol

IUPAC Name

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H21NO2S.ClH/c1-21(2)11-5-8-17-16-7-4-3-6-15(16)13-24-19-10-9-14(20(22)23)12-18(17)19;/h3-4,6-10,12H,5,11,13H2,1-2H3,(H,22,23);1H/b17-8+;

InChI Key

XOFVPFRMVUXJDU-XIDBHWPPSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=C1C=C(C=C3)C(=O)O.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C(=O)O.Cl

Origin of Product

United States

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